3-Aminononan-2-one
Description
3-Aminononan-2-one (IUPAC name: this compound) is a linear aliphatic amino ketone with the molecular formula C₉H₁₇NO. It features a primary amine group at the third carbon and a ketone group at the second carbon of a nine-carbon chain. Amino ketones are notable for their dual functional groups, which influence solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
3-aminononan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXBEPYQJYRZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Aminononan-2-one with structurally related amino-substituted compounds:
Key Observations:
- Conformational Rigidity: Cyclic analogs like 3-Aminoazepan-2-one exhibit restricted rotation, which may improve binding specificity in biological systems compared to the flexible linear chain of this compound .
- Electron Distribution: The conjugated ketone in 3-Amino-2-cyclohexen-1-one allows resonance stabilization, altering reactivity compared to non-conjugated ketones in linear structures .
Reactivity Trends:
- Linear amino ketones like this compound are prone to enolization and nucleophilic attack at the ketone group.
- Cyclic enamino ketones (e.g., 3-Amino-2-cyclohexen-1-one) exhibit enhanced stability due to conjugation, reducing unwanted side reactions .
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